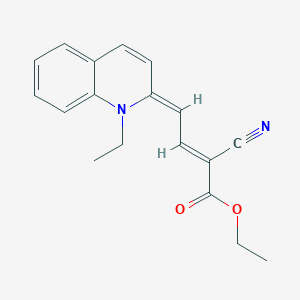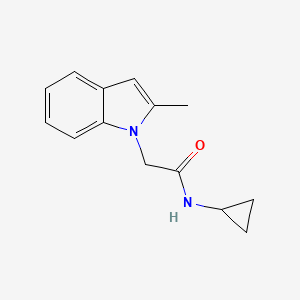
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, also known as MTE, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. MTE is a small molecule that has been shown to have a range of biochemical and physiological effects, making it an attractive target for further study. In
Wissenschaftliche Forschungsanwendungen
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been studied extensively for its potential therapeutic applications in a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been shown to have neuroprotective effects and to improve cognitive function in animal models. In Parkinson's disease research, 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been shown to protect dopaminergic neurons from oxidative stress and to improve motor function in animal models.
Wirkmechanismus
The mechanism of action of 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is not fully understood, but it is thought to involve several pathways, including the inhibition of protein kinases and the modulation of oxidative stress. 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been shown to inhibit the activity of several protein kinases, including Akt and ERK1/2, which are involved in cell survival and proliferation. 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the modulation of oxidative stress, and the protection of neurons from damage. 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has also been shown to improve cognitive function in animal models of Alzheimer's disease and to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has several advantages for lab experiments, including its high purity and the availability of optimized synthesis methods. However, 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone research include further studies to understand its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone involves several steps, including the reaction of 1,2,5-trimethylpyrrole with ethyl chloroacetate to form an intermediate compound, which is then reacted with morpholine to produce 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone. The synthesis method has been optimized to produce high yields of pure 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, making it a useful tool for scientific research.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-8-12(11(2)14(10)3)13(16)9-15-4-6-17-7-5-15/h8H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXVVFXYABVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)

![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)

![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)
![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)

(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)



![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)

